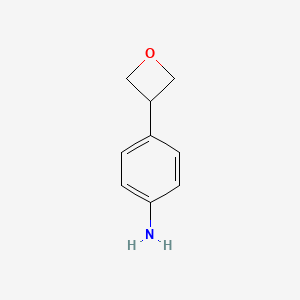

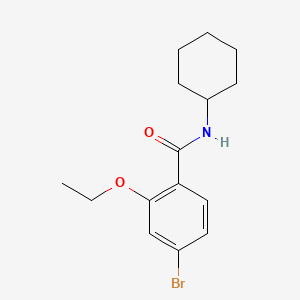

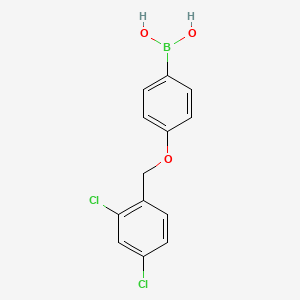

![molecular formula C14H15N3O2 B572170 Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1355171-29-7](/img/structure/B572170.png)

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridines involves a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

The synthesis of pyrazolo[4,3-c]pyridines involves iodine-mediated electrophilic cyclization and Suzuki cross-couplings .Scientific Research Applications

Synthesis and Chemical Properties

- Grošelj et al. (2015) developed a method for synthesizing 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, a compound related to Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, which could be useful for constructing a larger library of compounds for various applications (Grošelj et al., 2015).

- Dorn and Ozegowski (1982) focused on the synthesis of 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, which shares structural similarities with the compound . Their work provides insights into the chemical behaviors and potential rearrangements of similar compounds (Dorn & Ozegowski, 1982).

Potential Applications in Drug Development

- Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, suggesting potential applications in drug development and chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

- Samala et al. (2013) synthesized derivatives of Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate and evaluated them as inhibitors against Mycobacterium tuberculosis, highlighting its potential in developing novel therapeutics (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Chemical Structure and Stability

- Gubaidullin et al. (2014) studied the tautomerism and stability of a structurally related compound, providing insights into the chemical properties and stability of these types of compounds in different environments (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Antimicrobial Applications

- Elgemeie et al. (2017) synthesized novel derivatives of pyrazolo[4,3-c]pyridine and evaluated their antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Mechanism of Action

properties

IUPAC Name |

benzyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-13-12(9-17)8-15-16-13/h1-5,8H,6-7,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYVAXIQTIQDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NN=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741089 |

Source

|

| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | |

CAS RN |

1355171-29-7 |

Source

|

| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

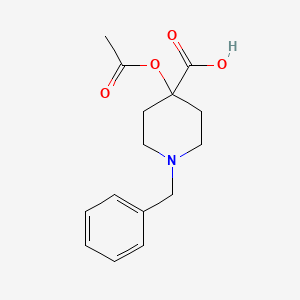

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)

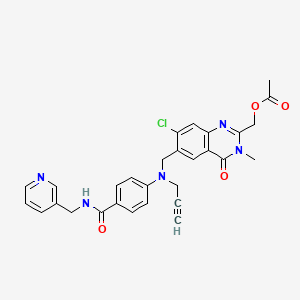

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)

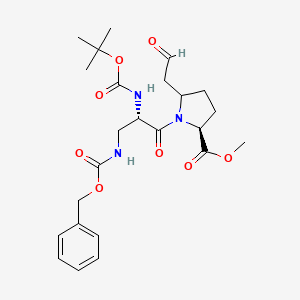

![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)